
Trh-dmk
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thyrotropin-releasing hormone diazomethylketone, commonly referred to as Trh-dmk, is a synthetic analog of thyrotropin-releasing hormone. Thyrotropin-releasing hormone is a tripeptide hormone produced in the hypothalamus that stimulates the release of thyroid-stimulating hormone and prolactin from the anterior pituitary gland. This compound has been studied for its potential inhibitory effects on thyrotropin-releasing hormone-induced thyroid-stimulating hormone and prolactin release.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trh-dmk involves the modification of the natural thyrotropin-releasing hormone structure
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .
Análisis De Reacciones Químicas
Types of Reactions
Trh-dmk undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield reduced analogs with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study peptide modifications and analog synthesis.
Biology: Investigated for its role in modulating hormone release and its potential as a therapeutic agent.
Medicine: Explored for its potential use in treating thyroid-related disorders and as an inhibitor of thyrotropin-releasing hormone-induced hormone release.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.
Mecanismo De Acción
Trh-dmk exerts its effects by binding to the thyrotropin-releasing hormone receptor, thereby inhibiting the release of thyroid-stimulating hormone and prolactin. The molecular targets include the thyrotropin-releasing hormone receptor and associated signaling pathways. The inhibition occurs through competitive binding, preventing the natural thyrotropin-releasing hormone from activating the receptor .
Comparación Con Compuestos Similares
Similar Compounds
Thyrotropin-releasing hormone chloromethylketone: Another analog with similar inhibitory effects.
Cyclopentanecarbonylhistidylpyrrolidineamide: A structurally different compound with inhibitory effects on thyrotropin-releasing hormone activity.
Cyclopentane carbonyl-(beta)-(2-thienyl)-L-alanine-prolineamide: Another analog with inhibitory properties.
Uniqueness
Trh-dmk is unique due to its specific diazomethylketone modification, which provides distinct inhibitory properties compared to other analogs. This modification allows for more effective inhibition of thyrotropin-releasing hormone-induced hormone release, making it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
76760-06-0 |
|---|---|
Fórmula molecular |
C17H21N7O4 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[(2S)-2-(2-diazoacetyl)pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H21N7O4/c18-21-8-14(25)13-2-1-5-24(13)17(28)12(6-10-7-19-9-20-10)23-16(27)11-3-4-15(26)22-11/h7-9,11-13H,1-6H2,(H,19,20)(H,22,26)(H,23,27)/t11-,12-,13-/m0/s1 |
Clave InChI |
DOAVTKIPWOTKSR-AVGNSLFASA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)C=[N+]=[N-] |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


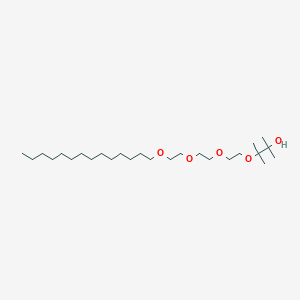
![2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14439353.png)

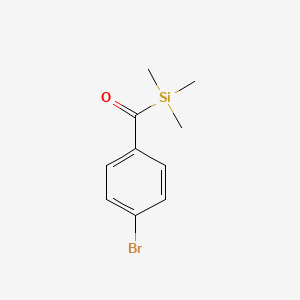
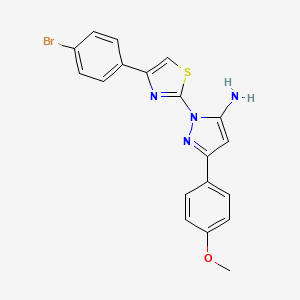
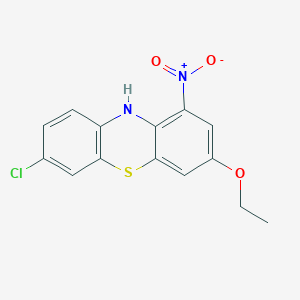
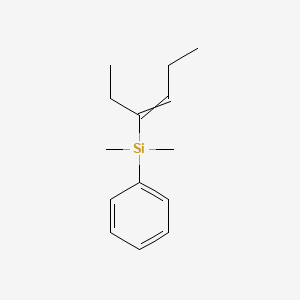
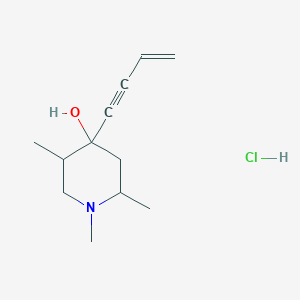
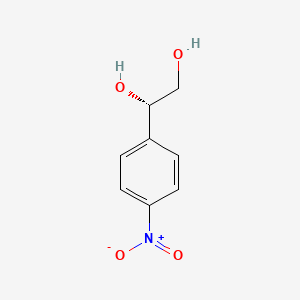
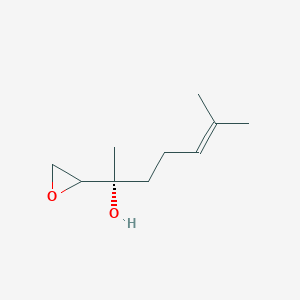
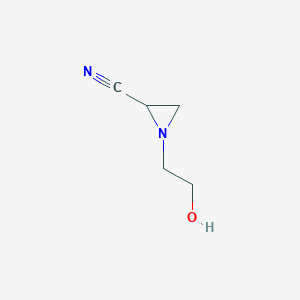
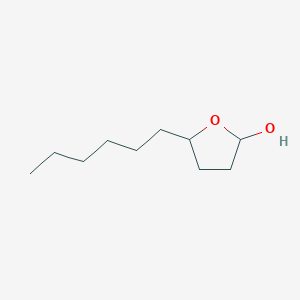

![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)
